molecular formula C7H8N4O2 B13190878 2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13190878
M. Wt: 180.16 g/mol
InChI Key: FWOILRUSVKCIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a methoxy group at position 2 and a methyl group at position 5 of the fused heterocyclic ring. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their diverse pharmacological activities, including antiviral, anti-inflammatory, and enzyme-inhibiting properties . Triazolopyrimidinones are structurally analogous to purines, enabling interactions with biological targets such as viral proteases and kinases. The methoxy and methyl substituents in this compound may influence its electronic properties, solubility, and binding affinity, making it a candidate for medicinal chemistry optimization .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

2-methoxy-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C7H8N4O2/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10)

InChI Key

FWOILRUSVKCIHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)OC

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Synthesis Using 3-Amino-1,2,4-triazole, Aldehydes, and β-Ketoesters

One of the most efficient methods involves a one-pot, three-component reaction of 3-amino-1,2,4-triazole, an appropriate aldehyde, and a β-ketoester or β-dicarbonyl compound under catalytic conditions.

  • Reaction Components:

    • 3-amino-1,2,4-triazole (nucleophile)
    • 2-methoxy-5-methyl-substituted aldehyde or equivalent precursor
    • β-ketoester or acetoacetanilide derivatives
  • Catalysts and Conditions:

    • Maltose as a green, inexpensive catalyst (25 mol%)
    • Solvent-free conditions or mild heating (~80 °C)
    • Reaction times vary from 1 to several hours depending on substrates
  • Mechanism:
    The aldehyde and β-ketoester first form an intermediate via condensation. Subsequently, nucleophilic attack by 3-amino-1,2,4-triazole followed by cyclization yields the triazolopyrimidine core (Scheme 2 in). The catalyst facilitates the cyclization and increases yield.

  • Example Experimental Procedure:
    Maltose (0.096 g, 25 mol%) is added to a mixture of benzaldehyde (1 mmol), 3-amino-1,2,4-triazole (1 mmol), and acetoacetanilide (1 mmol). The mixture is heated at 80 °C with stirring until the reaction completes (monitored by TLC). The product is isolated by washing with water and purified by recrystallization.

Parameter Condition Outcome
Catalyst Maltose (25 mol%) High yield, environmentally benign
Temperature 80 °C Moderate heating
Solvent Solvent-free Green chemistry approach
Reaction Time Variable (typically 1-4 hours) Efficient product formation
Product Purity Recrystallization High purity

Stepwise Synthesis via Intermediate Formation and Cyclization

Some methods involve isolating key intermediates such as substituted acetoacetanilides or trifluoromethanesulfonate derivatives, followed by cyclization under acidic or basic conditions.

  • Example: Treatment of a protected pyrazolo[1,5-a]pyrimidinyl trifluoromethanesulfonate with 4M HCl in 1,4-dioxane at room temperature yields the corresponding deprotected intermediate, which can be further transformed into the target triazolopyrimidinone.

  • This approach allows for structural modifications at specific positions, enabling fine-tuning of substituents such as the methoxy and methyl groups.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Maltose-catalyzed MCR (solvent-free) Green catalyst, mild conditions Environmentally friendly, efficient Limited substrate scope
Triethylamine-catalyzed MCR in DMF High temperature, organic base catalyst Good yields, broad substrate scope Longer reaction time, harsher conditions
Stepwise intermediate isolation Allows structural modification Control over substitution pattern More steps, requires purification

Research Findings and Optimization Insights

  • The use of maltose as a catalyst represents an innovative, sustainable approach to synthesize triazolopyrimidines, reducing the need for harsh reagents and solvents.

  • Organic bases outperform inorganic bases in catalyzing the cyclization reactions, likely due to better compatibility with the reaction intermediates and less side reactions.

  • Solvent choice is critical; polar aprotic solvents such as DMF facilitate the reaction by stabilizing charged intermediates and enhancing nucleophilicity.

  • Temperature control is essential; moderate heating (80 °C) suffices for maltose-catalyzed reactions, while higher temperatures (120 °C) are necessary for base-catalyzed reactions in DMF.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

Chemical Reactivity

The chemical reactivity of 2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be attributed to its functional groups. Common reactions include those related to the methoxy group and the triazolopyrimidine core.

Biological Activities

Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit a range of pharmacological properties:

  • Antimicrobial Activity : Not specified in the provided context.
  • Anticancer Activity : Not specified in the provided context.
  • Anti-inflammatory Effects : Not specified in the provided context.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets:

  • Binding Affinity : Not specified in the provided context.
  • Biological Targets : Not specified in the provided context.

Diverse Applications

The applications of this compound are diverse:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Agrochemicals : As an intermediate in the synthesis of pesticides and herbicides.
  • Materials Science : For creating novel materials with specific electronic or optical properties.

Cosmetic Use

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. In cancer cells, the compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in the induction of cell apoptosis and cell cycle arrest at the G2/M phase .

In antiviral applications, the compound inhibits the replication of viruses by targeting viral enzymes and interfering with their replication cycle. The exact molecular targets and pathways involved in its antiviral activity are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ at position 2) enhance lipophilicity but may reduce solubility .
  • Amino groups (e.g., Lead1) improve binding interactions with proteases, as seen in COVID-19 research .
  • Sulfur-containing analogs (e.g., 2-SCH₃) exhibit distinct electrochemical behavior due to redox-active thioether groups .

Physicochemical Properties

Property 2-Methoxy-5-methyl-4H,7H-... 5-Methyl-2-CF₃-4H-... 7-Hydroxy-5-methyl-2-SCH₃-...
Melting Point Not reported Not reported 146–148°C
Solubility Moderate (methoxy enhances) Low (CF₃ reduces) Low (thioether reduces)
Storage Stability Stable at room temperature Sensitive to hydrolysis Light-sensitive

Biological Activity

2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine family. Its molecular formula is C₇H₈N₄O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a triazole ring fused to a pyrimidine structure, with a methoxy group at the second position and a methyl group at the fifth position of the triazole ring. This article reviews the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

Pharmacological Properties

Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit a range of pharmacological activities including:

  • Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A related compound demonstrated IC₅₀ values of 9.47 μM against MGC-803 cells and 9.58 μM against HCT-116 cells .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown moderate activity against pathogenic bacteria and fungi. For example, some triazolo-pyrimidine derivatives displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 μM .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Signaling Pathways : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. For example, it was reported that certain derivatives could significantly inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and associated proteins involved in cell growth and survival .
  • Cell Cycle Arrest and Apoptosis Induction : Studies suggest that this compound can induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells. This is achieved by regulating proteins associated with the cell cycle and apoptosis .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. A comparison with similar compounds reveals insights into how structural changes affect potency:

Compound NameStructureUnique Features
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-oneStructureLacks methoxy group; exhibits strong anticancer properties.
3-Amino-[1,2,4]triazolo[1,5-a]pyrimidineStructureContains an amino group; potential for different biological activities.
6-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidineStructureMethoxy substitution at a different position; varied pharmacological effects.

These modifications illustrate the versatility of the triazolopyrimidine scaffold and its potential for further development into effective therapeutic agents.

Case Studies

A notable case study involved the synthesis and evaluation of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives for their anticancer properties. Among these compounds, one derivative showed remarkable potency against multiple cancer cell lines with IC₅₀ values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-Fu) .

Another study focused on assessing the antimicrobial efficacy of related compounds. The findings indicated that specific derivatives exhibited strong antibacterial activity against resistant strains of bacteria such as E. coli and S. aureus, highlighting their potential as new antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.